![molecular formula C26H33N5O3S B2748949 5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 872608-29-2](/img/structure/B2748949.png)
5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that appears to contain a pyrimidine ring structure . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
Synthesis and Biological Activities
- Novel compounds, including 5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, have been synthesized for their potential biological activities. For instance, one study focused on synthesizing new heterocyclic compounds for their anti-inflammatory and analgesic activities, showcasing the potential of such compounds in medicinal chemistry (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antitumor Activity
- Research has been conducted to investigate the antitumor properties of related compounds. For example, a study described the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, a compound with a similar structure, highlighting its significant activity against certain types of cancer (Grivsky et al., 1980).
Insecticidal and Antibacterial Potential
- The insecticidal and antibacterial potential of pyrimidine derivatives has been explored. A study synthesized pyrimidine-linked heterocyclic compounds, assessing their effectiveness against insects and bacteria, indicating the broad application of these compounds in pest control and antimicrobial treatments (Deohate & Palaspagar, 2020).
Catalyst-Free Synthesis Methods
- Innovative catalyst-free synthesis methods for pyrimidine derivatives have been developed. These methods offer environmentally friendly and efficient approaches to produce these compounds, which is crucial for sustainable chemical synthesis (Brahmachari & Nayek, 2017).
Structural and Chemical Analysis
- Detailed structural and chemical analyses of similar pyrimidine derivatives have been conducted to understand their properties better. Such studies are essential for developing new compounds with desired biological or chemical properties (Hurst, Atcha, & Marshall, 1991).
Synthesis and Mechanism Studies
- Synthesis and mechanism studies of pyrimidine derivatives, such as 5-benzylidene-2-thioxo-2,3-dihydro-(1H,5H)-pyrimidine-4,6-diones difluoromethoxy derivatives, provide insights into the chemical processes involved in creating these compounds, which is vital for advancing chemical synthesis techniques (Rakhimov et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O3S/c1-4-5-11-20-27-23-22(25(33)30(3)26(34)29(23)2)24(28-20)35-17-21(32)31-14-12-19(13-15-31)16-18-9-7-6-8-10-18/h6-10,19H,4-5,11-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCDXTAOKZQEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(C(=N1)SCC(=O)N3CCC(CC3)CC4=CC=CC=C4)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3-Cyanophenyl)-2-hydroxyethyl]-N-methylprop-2-enamide](/img/structure/B2748867.png)
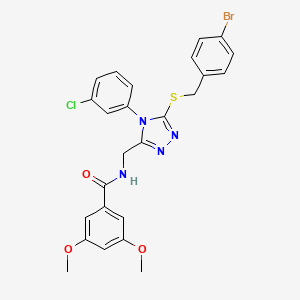

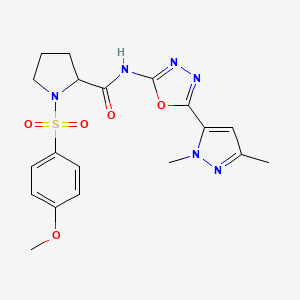

![1-(4-methoxyphenyl)-5-oxo-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pyrrolidine-3-carboxamide](/img/structure/B2748879.png)
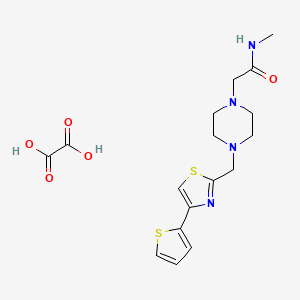

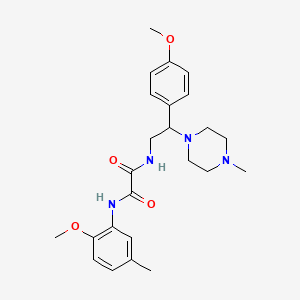
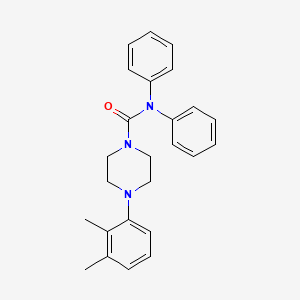
![N-(2-chloroethyl)-3-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B2748887.png)
![2-(4-methylphenoxy)-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2748888.png)
